2-Chloro-3-[(4-trifluoromethyl)phenyl]-1-propene
Overview
Description
2-Chloro-3-[(4-trifluoromethyl)phenyl]-1-propene is an organic compound characterized by a chlorine atom, a trifluoromethyl group, and a propene structure. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to participate in the synthesis of various bioactive molecules
Temporal Effects in Laboratory Settings
Information on the stability, degradation, and long-term effects of 2-Chloro-3-[(4-trifluoromethyl)phenyl]-1-propene on cellular function observed in in vitro or in vivo studies is currently lacking
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-[(4-trifluoromethyl)phenyl]-1-propene typically involves the following steps:
Halogenation: The starting material, 3-[(4-trifluoromethyl)phenyl]propene, undergoes halogenation to introduce the chlorine atom at the 2-position.
Catalysts and Conditions: The reaction is often catalyzed by Lewis acids such as aluminum chloride (AlCl₃) and carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with continuous monitoring of reaction parameters. The use of advanced catalysts and optimized reaction conditions helps achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-[(4-trifluoromethyl)phenyl]-1-propene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbon derivatives.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) are employed for substitution reactions.
Major Products Formed:
Oxidation: Products include 2-chloro-3-[(4-trifluoromethyl)phenyl]propanol, 2-chloro-3-[(4-trifluoromethyl)phenyl]propanone, and 2-chloro-3-[(4-trifluoromethyl)phenyl]propionic acid.
Reduction: The major product is 2-chloro-3-[(4-trifluoromethyl)phenyl]propane.
Substitution: Products include 2-hydroxy-3-[(4-trifluoromethyl)phenyl]propene and 2-amino-3-[(4-trifluoromethyl)phenyl]propene.
Scientific Research Applications
2-Chloro-3-[(4-trifluoromethyl)phenyl]-1-propene is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Chloro-3-[(4-trifluoromethyl)phenyl]-1-propene exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
2-Chloro-3-(trifluoromethyl)phenol
2-Chloro-3-(trifluoromethyl)pyridine
2-Chloro-3-(trifluoromethyl)benzene
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Properties
IUPAC Name |
1-(2-chloroprop-2-enyl)-4-(trifluoromethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3/c1-7(11)6-8-2-4-9(5-3-8)10(12,13)14/h2-5H,1,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAIMDSOJXHXPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=C(C=C1)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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